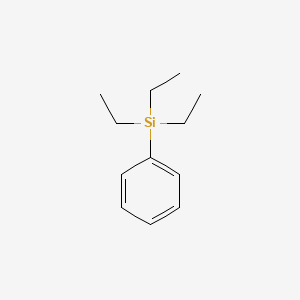
Triethyl(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(phenyl)silane is an organosilicon compound with the chemical formula C12H20Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to act as a reducing agent and its involvement in hydrosilylation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl(phenyl)silane can be synthesized through several methods. One common method involves the reaction of triethylchlorosilane with phenylmagnesium bromide (PhMgBr) in the presence of a suitable solvent. The reaction proceeds as follows:
Et3SiCl+PhMgBr→Et3SiPh+MgClBr
Another method involves the reduction of triethylchlorosilane using lithium aluminum hydride (LiAlH4). This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reagents.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(phenyl)silane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Hydrosilylation: It participates in hydrosilylation reactions, where the Si-H bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and boron trifluoride etherate (BF3·OEt2). These reactions are typically carried out under anhydrous conditions.
Hydrosilylation: Platinum-based catalysts are often used to facilitate these reactions. The reactions are usually conducted at elevated temperatures and under inert atmospheres.
Substitution: Reagents such as phenylmagnesium bromide (PhMgBr) and other Grignard reagents are commonly used.
Major Products Formed
Reduction: The major products are the corresponding alcohols or amines, depending on the starting material.
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Substitution: The major products are substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Triethyl(phenyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a hydride source in organic synthesis. It is also involved in the synthesis of complex organosilicon compounds.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which triethyl(phenyl)silane exerts its effects involves the transfer of a hydride ion (H-) from the silicon atom to the target molecule. This transfer can occur through various pathways, depending on the reaction conditions and the nature of the target molecule. The Si-H bond is polarized, with the silicon atom being partially positive and the hydrogen atom being partially negative. This polarization facilitates the transfer of the hydride ion to electrophilic centers in the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane (PhSiH3): Similar to triethyl(phenyl)silane, phenylsilane is used as a reducing agent and in hydrosilylation reactions. it has a simpler structure with only one phenyl group and three hydrogen atoms attached to the silicon atom.
Triethoxysilane ((C2H5O)3SiH): This compound is also used in hydrosilylation reactions and as a reducing agent. It has three ethoxy groups attached to the silicon atom, making it more reactive in certain conditions.
Trimethyl(phenyl)silane (PhSi(CH3)3): This compound has three methyl groups and one phenyl group attached to the silicon atom. It is used in similar applications but has different reactivity due to the presence of the methyl groups.
Uniqueness
This compound is unique due to its combination of ethyl and phenyl groups attached to the silicon atom. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
2987-77-1 |
|---|---|
Fórmula molecular |
C12H20Si |
Peso molecular |
192.37 g/mol |
Nombre IUPAC |
triethyl(phenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clave InChI |
CEAWWDXUKYZTJL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)
![3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione](/img/structure/B14091747.png)
![1-[3-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091749.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14091758.png)
![2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B14091768.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)



![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14091797.png)


![N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide](/img/structure/B14091817.png)
